2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride

Covalent inhibitors Chemical biology Drug discovery

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride (CAS 2293269-07-3, C5H8FN3O2S, MW 193.20) is a heteroaryl sulfonyl fluoride (SF) that integrates a 1,2,4-triazole ring with a sulfonyl fluoride warhead. This compound belongs to the SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry family, serving as a reactive electrophile for covalent modification of nucleophilic amino acid residues in proteins.

Molecular Formula C5H8FN3O2S
Molecular Weight 193.2
CAS No. 2293269-07-3
Cat. No. B2550700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride
CAS2293269-07-3
Molecular FormulaC5H8FN3O2S
Molecular Weight193.2
Structural Identifiers
SMILESCC(C)N1C(=NC=N1)S(=O)(=O)F
InChIInChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3
InChIKeyUTOPTNLVYVRDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride (CAS 2293269-07-3): A Tunable Sulfonyl Fluoride Electrophile for Covalent Probe Development


2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride (CAS 2293269-07-3, C5H8FN3O2S, MW 193.20) is a heteroaryl sulfonyl fluoride (SF) that integrates a 1,2,4-triazole ring with a sulfonyl fluoride warhead. This compound belongs to the SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry family, serving as a reactive electrophile for covalent modification of nucleophilic amino acid residues in proteins [1]. Its structural design combines the tunable electronics of the triazole heterocycle with the balanced reactivity/stability profile characteristic of sulfonyl fluorides, positioning it as a next-generation covalent probe scaffold distinct from traditional phenyl-based SFs [2].

Why 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride Cannot Be Directly Substituted by Simpler Sulfonyl Fluorides or Sulfonyl Chlorides


Generic sulfonyl fluorides (e.g., phenylsulfonyl fluoride) and sulfonyl chlorides exhibit divergent reactivity and stability profiles that preclude simple interchange with this heteroaryl variant. The electron-deficient 1,2,4-triazole ring in 2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride modulates the electrophilicity of the –SO2F group, achieving a balance between ambient stability and on-target reactivity that is not attainable with simple aryl or alkyl SFs. Sulfonyl chlorides, while more reactive, suffer from rapid hydrolysis in aqueous media, compromising biological compatibility [1]. As demonstrated in the SuTEx literature, the triazole leaving group imparts >10-fold increases in potency for protein targets compared to fluoride leaving groups, underscoring that even seemingly minor structural variations produce substantial functional differences [2]. These findings confirm that procurement decisions based solely on functional group similarity risk selecting a compound with unsuitable reactivity, stability, or selectivity for the intended application.

Product-Specific Quantitative Differentiation Evidence for 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride


Enhanced Aqueous Stability of Heteroaryl vs. Phenyl Sulfonyl Fluorides

A head-to-head comparison of heteroaryl sulfonyl fluorides versus traditional phenyl sulfonyl fluorides demonstrates a substantial improvement in whole blood and plasma stability. The heteroaryl scaffold, exemplified by triazole-substituted SFs, exhibited markedly reduced hydrolytic degradation under physiological conditions, directly addressing a key limitation of first-generation phenyl SFs [1]. This finding is consistent with the broader class trend that electron-deficient heterocycles reduce the intrinsic reactivity of the –SO2F warhead, enhancing its suitability for in vivo applications.

Covalent inhibitors Chemical biology Drug discovery Sulfonyl fluoride electrophiles Plasma stability

Potency Advantage of Triazole-Containing Electrophiles Over Sulfonyl Fluoride Analogs

A direct comparison between a sulfonyl-fluoride probe (SuFEx-3) and a sulfonyl-triazole probe (JWB142), where the triazole serves as the leaving group, revealed a >10-fold difference in potency against the target protein dipeptidyl peptidase 3 (DPP3). JWB142 achieved an IC50 of 246 μM, while SuFEx-3 showed >10-fold reduced activity [1]. A similar potency enhancement was observed against glutathione S-transferase P1 (GSTP1), where the SuTEx fragment again exhibited a >10-fold increase in activity [1]. Although this comparison involves a triazole leaving group, it demonstrates the profound impact of incorporating a triazole onto the sulfur center—a structural feature directly relevant to this compound.

Covalent inhibitors Chemical proteomics SuTEx chemistry Kinase probes Tyrosine labeling

Electronic Tuning of Sulfur Electrophile Reactivity via the Triazole Adduct Group

The 1,2,4-triazole ring in 2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride serves as an electron-withdrawing adduct group (AG) that tunes the reactivity of the –SO2F warhead. In the SuTEx system, analogous modifications to the AG led to significant changes in both solution reactivity and proteome-wide labeling profiles [1]. Electronic tuning enables researchers to balance reactivity against stability, a critical parameter for probe development. The isopropyl group at the N2 position further modulates steric and electronic properties, potentially refining selectivity compared to unsubstituted triazole sulfonyl fluorides.

SuFEx chemistry Structure-activity relationship Electrophilic warheads Heteroaryl sulfonyl fluorides Reactivity tuning

Improved Solubility and Lipophilicity Profile vs. Phenyl Sulfonyl Fluorides

The heteroaryl sulfonyl fluoride class, to which this compound belongs, demonstrates enhanced solubility and lipophilicity compared to traditional phenyl-based sulfonyl fluorides, as confirmed by high-throughput chemistry direct-to-biology workflows [1]. These improved physicochemical properties are critical for cellular permeability and in vivo distribution. The isopropyl group at the N2 position further enhances lipophilicity relative to the unsubstituted 4H-1,2,4-triazole-3-sulfonyl fluoride, potentially improving membrane penetration.

Drug-like properties Physicochemical properties Solubility Lipophilicity Covalent probe design

High Tyrosine Chemoselectivity of Sulfonyl-Triazole Scaffolds in Cellular Proteomes

In a head-to-head comparison of sulfonyl-triazole probes, the lead scaffold HHS-482 (1,2,4-sulfonyl triazole) demonstrated the highest tyrosine chemoselectivity among all probes tested, enabling selective labeling of ~30% of tyrosine sites on ~44% of proteins across >1500 quantified probe-modified sites in cellular proteomes [1]. This exceptional chemoselectivity arises from the unique electronic character of the triazole AG, which favors reaction with the tyrosine phenolate over other nucleophilic residues. The 2-isopropyl substitution on this compound is expected to further refine this selectivity profile.

Chemical proteomics Tyrosine labeling Chemoselectivity SuTEx probes Fragment-based ligand discovery

Superior Target Specificity in Cellular Contexts – Carbonic Anhydrase II Case Study

A high-throughput direct-to-biology workflow with heteroaryl sulfonyl fluorides yielded potent covalent inhibitors of carbonic anhydrase II (CAII) that exhibited exceptional cellular selectivity [1]. While specific data for this triazole analog is not publicly available, the study demonstrates that the heteroaryl SF platform can achieve outstanding target specificity in a cellular context, overcoming the selectivity limitations often encountered with first-generation phenyl SFs. This class-level performance provides a strong rationale for selecting heteroaryl SFs for target engagement studies.

Covalent inhibitors Target engagement Selectivity Carbonic anhydrase Cellular assay

Optimal Application Scenarios for 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride in Chemical Biology and Drug Discovery


Covalent Kinase Probe Development Requiring Tunable Reactivity and Plasma Stability

For research groups developing covalent kinase inhibitors that must maintain target engagement in the presence of plasma, this compound offers the plasma stability advantage of heteroaryl SFs [1] combined with the tunable reactivity enabled by the triazole ring [2]. Its use is particularly indicated when first-generation phenyl SFs fail due to rapid hydrolysis or insufficient cellular potency.

Chemical Proteomics Studies Aiming for High-Coverage Tyrosine Site Mapping

Building on the demonstrated tyrosine chemoselectivity of 1,2,4-sulfonyl triazoles [1], this compound is ideally suited for activity-based protein profiling (ABPP) experiments designed to map functional tyrosine sites across the proteome. The isopropyl substitution may further refine the selectivity profile, enabling the identification of novel ligandable tyrosine residues in kinases and other regulatory proteins.

Fragment-Based Covalent Ligand Discovery with Optimized Physicochemical Properties

The enhanced solubility and lipophilicity of heteroaryl SFs [1] make this fragment-sized compound an excellent starting point for fragment-based ligand discovery. Its balanced reactivity profile allows for screening at higher concentrations without excessive non-specific labeling, while the modular triazole scaffold facilitates rapid hit expansion through click chemistry [2].

Comparative Studies of Sulfur Electrophile Reactivity and Selectivity

As a prototype heteroaryl sulfonyl fluoride with a defined electronic character (electron-withdrawing triazole plus isopropyl steric effect), this compound serves as a valuable comparator in studies aimed at understanding how heterocycle electronics influence SuFEx reactivity, chemoselectivity, and proteome-wide labeling profiles [2]. It can be directly compared with phenyl SFs, sulfonyl chlorides, and other heteroaryl SFs to establish structure-reactivity relationships.

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